

Binding Affinity & Selectivity Profile of L-Moses

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Compound Focus: L-Moses

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Bromodomain Target	Binding Affinity (K _d or K _i)	Experimental Method	Key Cross-reactivity Notes
PCAF (KAT2B)	K _i = 47 nM [1]	Not Specified [1]	Primary high-affinity target. [1]
GCN5 (KAT2A)	K _d = 600 nM [2]	Isothermal Titration Calorimetry (ITC) [2]	Direct cross-reactivity within the same family; ~13-fold lower affinity than for PCAF. [2]
GCN5 (KAT2A)	K _d = 126 nM (alternative data point) [2]	BROMOScan assay [2]	Highlights how affinity values can vary between measurement techniques.
BRD4 (BET Family)	>4500-fold selectivity over BRD4 [1]	Panel against 48 bromodomains [1]	No significant activity against this major bromodomain family. [1]

| **PfGCN5** (*Plasmodium falciparum*) | N/A | In silico docking [3] | Predicted to bind via conserved Asn1436, suggesting potential cross-reactivity with parasitic bromodomains. [3] | | **TgGCN5b** (*Toxoplasma gondii*) | Functional inhibition observed [4] | In vitro binding assay [4] | Inhibits association with acetylated histones; anti-parasitic activity reversed by GCN5b overexpression. [4] |

Experimental Context & Applications

The binding data for **L-Moses** is supported by its use in various experimental protocols, demonstrating its practical utility as a chemical probe.

- **In Vitro Binding Assays:** The foundational selectivity of **L-Moses** was established by screening against a panel of 48 bromodomains, showing significant activity only for PCAF and its paralog GCN5 [1]. In studies on *Toxoplasma gondii*, **L-Moses** interfered with the binding of the recombinant TgGCN5b bromodomain to acetylated histone ligands in vitro [4].
- **Cellular Phenotypic Assays:** In mammalian cell lines (e.g., H1299), **L-Moses** was used as a control in the AceTAG system. Co-incubation with increasing concentrations of **L-Moses** was shown to decrease targeted acetylation, confirming that the observed effects are dependent on specific bromodomain binding [5]. Furthermore, **L-Moses** inhibited Tunicamycin-induced neuronal cell death by reversing associated transcriptional changes [1].
- **Anti-Parasitic Activity:** **L-Moses** exhibits potent activity against *Toxoplasma gondii* tachyzoites in vitro. A key experiment demonstrating target specificity showed that parasites engineered to overexpress the wild-type GCN5b bromodomain had a decreased sensitivity to **L-Moses**, confirming that its anti-parasitic activity is mediated through specific binding to the GCN5b bromodomain [4].

Key Considerations for Researchers

- **Primary Use as a Dual PCAF/GCN5 Probe:** **L-Moses** is best characterized as a **dual inhibitor** for the PCAF/GCN5 bromodomain family [2]. It serves as an excellent tool for probing the biological functions of this specific subfamily, but may not be suitable for studies requiring discrimination between PCAF and GCN5.
- **Technique-Dependent Affinity Values:** The measured binding affinity (K_d) for GCN5 can vary depending on the assay method, as shown in the table. Researchers should consider this technical variability when comparing data across different studies [2].
- **Utility in Parasitic Models:** The activity of **L-Moses** against bromodomains in pathogens like *Plasmodium* and *Toxoplasma* suggests its potential as a chemical probe for investigating epigenetic mechanisms in infectious diseases [4] [3].

Visualizing L-Moses Selectivity and Cross-reactivity

The diagram below summarizes the core selectivity profile and functional consequences of **L-Moses** binding.

L-Moses is a selective chemical probe primarily targeting the PCAF/GCN5 bromodomain family. Its defined cross-reactivity and high selectivity make it a valuable tool for epigenetic research.

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